molecular formula C8H16ClN3 B1443135 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride CAS No. 1251925-37-7

2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Cat. No. B1443135
M. Wt: 189.68 g/mol
InChI Key: SGJLABBDYCYYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular weight of 189.69 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) . This indicates that the compound has a pyrazole ring attached to an ethanamine group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 189.69 .

Scientific Research Applications

  • Antibacterial Agents

    • Field: Medicinal Chemistry
    • Application: A series of novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized to find more efficient antibacterial compounds .
    • Method: The compounds were synthesized based on previous works via the active substructure splicing principle .
    • Results: Some of the target compounds displayed excellent in vitro antibacterial activity toward three virulent phytopathogenic bacteria .
  • Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

    • Field: Organic Chemistry
    • Application: Benzimidazole derivatives are known to exhibit various pharmacological activities .
    • Method: One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
    • Results: Previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles were obtained in good yields .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-6-8(4-5-9)7(2)11(3)10-6;/h4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLABBDYCYYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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